a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt
CAS No.:
Cat. No.: VC17884663
Molecular Formula: C15H24ClNO2
Molecular Weight: 285.81 g/mol
* For research use only. Not for human or veterinary use.
![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt -](/images/structure/VC17884663.png)
Specification
Molecular Formula | C15H24ClNO2 |
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Molecular Weight | 285.81 g/mol |
IUPAC Name | ethyl 2-benzyl-4-(dimethylamino)butanoate;hydrochloride |
Standard InChI | InChI=1S/C15H23NO2.ClH/c1-4-18-15(17)14(10-11-16(2)3)12-13-8-6-5-7-9-13;/h5-9,14H,4,10-12H2,1-3H3;1H |
Standard InChI Key | NFYCGQHCEGVCCD-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named ethyl 2-benzyl-4-(dimethylamino)butanoate hydrochloride, reflecting its ester and tertiary amine functionalities . Common synonyms include Dimetindene EP Impurity C and Ethyl 2-benzyl-4-(dimethylamino)butanoate hydrochloride, underscoring its role in pharmaceutical quality control . The International Union of Pure and Applied Chemistry (IUPAC) name is derived from its butanoate backbone substituted with benzyl and dimethylamino groups at the 2- and 4-positions, respectively .
Molecular Structure
The structure comprises:
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A butanoate ester core ()
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A benzyl group () at the 2-position
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A dimethylamino group () at the 4-position
The SMILES notation and InChIKey provide unambiguous representations of its connectivity .
Table 1: Structural and Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 285.81 g/mol | |
Density | 1.001 ± 0.06 g/cm³ (Predicted) | |
Boiling Point | 337.3 ± 35.0 °C (Predicted) | |
pKa | 9.42 ± 0.28 (Predicted) |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a two-step process:
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Esterification: Reacting α-[2-(dimethylamino)ethyl] hydrocinnamic acid with ethanol under acidic conditions to form the ethyl ester.
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Salt Formation: Treating the ester with hydrochloric acid to yield the hydrochloride salt, enhancing water solubility .
Reaction Scheme:
Industrial Production
Suppliers such as Toronto Research Chemicals and CymitQuimica produce the compound in quantities ranging from 50 mg to 500 mg, targeting research laboratories . The synthesis scale is limited to small batches due to its specialized application as an impurity standard .
Applications in Pharmaceutical Research
Mechanistic Studies
Preliminary research suggests interactions with biological targets, potentially modulating enzyme or receptor activity. Its dimethylamino group may facilitate binding to cationic sites in proteins, though detailed mechanistic studies are lacking .
Table 2: Research Applications
Application | Description | Source |
---|---|---|
Chromatographic Standard | Quantifying Dimetindene impurities via HPLC | |
Structure-Activity Studies | Exploring amine-containing drug metabolites |
Future Research Directions
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Biological Activity Screening: Investigating its potential as a histamine receptor modulator or enzyme inhibitor .
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Stability Optimization: Developing formulations for long-term storage in analytical laboratories .
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Synthetic Methodology: Exploring green chemistry approaches to reduce waste in large-scale synthesis .
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